molecular formula C17H16F3NO2 B12120765 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12120765
M. Wt: 323.31 g/mol
InChI Key: AODXREWZMDGJJZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound known for its unique chemical structure and properties. This compound features a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and an acetamide group linked to a phenyl ring substituted with a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, is reacted with a suitable halogenating agent (e.g., bromine) to form 3,5-dimethylphenyl bromide.

    Nucleophilic Substitution: The 3,5-dimethylphenyl bromide undergoes a nucleophilic substitution reaction with sodium phenoxide to form 3,5-dimethylphenoxybenzene.

    Acetamide Formation: The 3,5-dimethylphenoxybenzene is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-(3,5-dimethylphenoxy)acetamide.

    Trifluoromethylation: Finally, the acetamide is reacted with 2-(trifluoromethyl)phenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The phenoxy and trifluoromethyl groups can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring specific functional groups for desired properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The phenoxy and acetamide groups can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenoxy)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(3,5-Dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide: The trifluoromethyl group is positioned differently, affecting its interaction with targets.

    2-(3,5-Dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]ethanamide: Variation in the acetamide group, leading to different reactivity and applications.

Uniqueness

The presence of both the 3,5-dimethylphenoxy and 2-(trifluoromethyl)phenyl groups in 2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide imparts unique properties, such as enhanced lipophilicity and specific interactions with biological targets, making it distinct from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16F3NO2

Molecular Weight

323.31 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H16F3NO2/c1-11-7-12(2)9-13(8-11)23-10-16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

AODXREWZMDGJJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

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